7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol
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Overview
Description
7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol: is a chemical compound with the molecular formula C17H21NO and a molecular weight of 255.35 g/mol It is a derivative of quinolin-8-ol, featuring a substituted alkyl chain at the 7-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol typically involves the following steps:
Starting Materials: The synthesis begins with quinolin-8-ol and 5,5-dimethylhex-2-en-1-yl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).
Procedure: The quinolin-8-ol is reacted with 5,5-dimethylhex-2-en-1-yl bromide under reflux conditions for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Purification: Employing advanced purification techniques such as column chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: Electrophilic substitution reactions can introduce different substituents at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products
Oxidation: Quinolin-8-one derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins.
Pathways: It can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
7-(5,5-Dimethylhex-2-en-1-yl)quinolin-8-ol: is similar to other quinoline derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives.
Properties
Molecular Formula |
C17H21NO |
---|---|
Molecular Weight |
255.35 g/mol |
IUPAC Name |
7-[(E)-5,5-dimethylhex-2-enyl]quinolin-8-ol |
InChI |
InChI=1S/C17H21NO/c1-17(2,3)11-5-4-7-14-10-9-13-8-6-12-18-15(13)16(14)19/h4-6,8-10,12,19H,7,11H2,1-3H3/b5-4+ |
InChI Key |
HLAQPHBGFMDIAR-SNAWJCMRSA-N |
Isomeric SMILES |
CC(C)(C)C/C=C/CC1=C(C2=C(C=CC=N2)C=C1)O |
Canonical SMILES |
CC(C)(C)CC=CCC1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
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